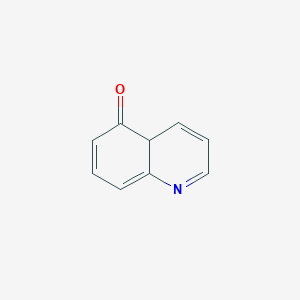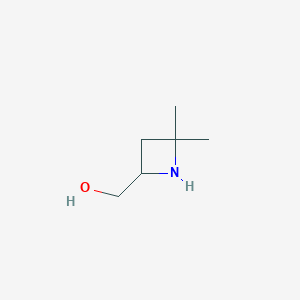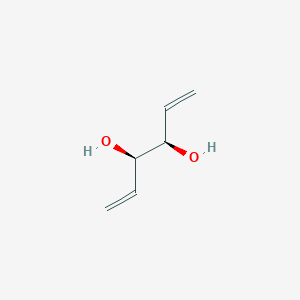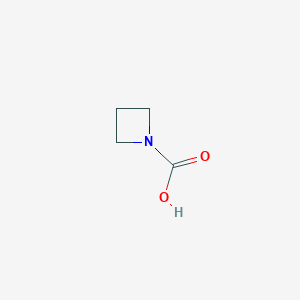![molecular formula C7H9N3O B11924173 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)
2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of a pyrrolo[2,3-d]pyrimidine moiety in its structure makes it a valuable scaffold for the development of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the bicyclic compound through a series of intermediate steps, including the formation of a pyrrole ring and subsequent cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
科学的研究の応用
2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to purines.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. Due to its structural similarity to purines, it can act as an inhibitor of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase . This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
7-Deazaadenine: A compound with a similar pyrrolo[2,3-d]pyrimidine structure, known for its antiviral and anticancer activities.
Pemetrexed: A chemotherapeutic agent with a pyrrolo[2,3-d]pyrimidine core, used in the treatment of various cancers.
Uniqueness
2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position and the dihydro nature of the pyrimidine ring differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
2-methyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H2,1H3,(H2,8,9,10,11) |
InChIキー |
NRDKIAXPGDCZQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(CCN2)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)





